molecular formula C23H32N2O3S B2910041 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953918-84-8

2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2910041
CAS No.: 953918-84-8
M. Wt: 416.58
InChI Key: TWKFIOZNVZGJSU-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S and its molecular weight is 416.58. The purity is usually 95%.
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Biological Activity

2,3,5,6-Tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this sulfonamide derivative.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide core and a morpholino side chain. Its molecular formula is C19H26N2O2SC_{19}H_{26}N_2O_2S, with a molecular weight of approximately 354.49 g/mol.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related benzenesulfonamides have been shown to inhibit carrageenan-induced paw edema in rats by up to 94% at specific concentrations . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In studies involving benzenesulfonamide derivatives:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
  • S. aureus : MIC of 6.63 mg/mL.
  • P. aeruginosa and S. typhi : MICs of 6.67 and 6.45 mg/mL respectively .

This antimicrobial activity suggests that the compound could be effective in treating infections caused by these pathogens.

Antioxidant Activity

Some studies have reported antioxidant properties for related sulfonamides. The ability to scavenge free radicals may contribute to their anti-inflammatory effects and overall therapeutic potential. For example, one derivative showed an IC50 comparable to Vitamin C, indicating significant antioxidant capacity .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
  • Modulation of Cytokine Production : It could affect the production of cytokines that mediate inflammatory responses.
  • Direct Interaction with Microbial Cells : The structure may allow for direct binding to bacterial membranes or intracellular targets.

Case Studies

A study conducted on the efficacy of similar sulfonamides highlighted their potential in reducing inflammation and fighting infections in animal models. These findings support the hypothesis that this compound could be developed as a therapeutic agent.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-17-15-18(2)20(4)23(19(17)3)29(26,27)24-11-8-12-25-13-14-28-22(16-25)21-9-6-5-7-10-21/h5-7,9-10,15,22,24H,8,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKFIOZNVZGJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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